

Application Notes and Protocols for Ladostigil Clinical Trials in Mild Cognitive Impairment

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Compound of Interest

Compound Name: *Ladostigil (Tartrate)*

Cat. No.: *B15359348*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Ladostigil is a novel drug candidate with a dual mechanism of action, inhibiting both acetylcholinesterase (AChE) and monoamine oxidase (MAO) A and B.^[1] Preclinical studies have demonstrated its neuroprotective effects, which are mediated through the activation of protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) signaling pathways, regulation of amyloid precursor protein (APP) processing, and upregulation of neurotrophic factors.^{[2][3]} These attributes make Ladostigil a promising therapeutic agent for neurodegenerative disorders such as Alzheimer's disease (AD) and its prodromal stage, mild cognitive impairment (MCI).

A phase 2, three-year, randomized, double-blind, placebo-controlled clinical trial was conducted to assess the safety and efficacy of low-dose Ladostigil in patients with MCI.^[4] While the trial did not show a significant delay in the progression to AD dementia, it did reveal that Ladostigil was safe and well-tolerated.^[5] Notably, a potential disease-modifying effect was suggested by the observation of reduced whole-brain and hippocampal volume loss in the Ladostigil-treated group compared to placebo.^[4]

These application notes provide a comprehensive overview of the experimental design and protocols for conducting clinical trials of Ladostigil in individuals with MCI, based on the findings and methodologies of previous research.

Core Requirements for Clinical Trial Design

A robust clinical trial design is paramount to definitively assess the therapeutic potential of Ladostigil in MCI. The following summarizes key design elements from a phase 2 study.

Study Design and Participants

The study was a multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.
[6]

Table 1: Participant Inclusion and Exclusion Criteria[2]

Criteria	Description
Inclusion Criteria	
Age	55 to 85 years
Diagnosis	Mild Cognitive Impairment (MCI)
Clinical Dementia Rating (CDR)	Score of 0.5
Mini-Mental State Examination (MMSE)	Score >24
Wechsler Memory Scale-Revised Verbal Paired Associates I	Score ≤18
Medial Temporal Lobe Atrophy Scale	Score >1
Exclusion Criteria	
Concomitant Diseases	No significant cerebrovascular disease (Modified Hachinski Ischemic Score ≤ 4) or other diseases expected to interfere with the study.
Depression	Geriatric Depression Scale (GDS) score > 5
General Health	Good general health status acceptable for a 36- month clinical trial.
Other	No clinically significant ECG abnormalities. Women must be post-menopausal or surgically sterile.

Randomization and Blinding

Participants were stratified by APOE ε4 genotype and then randomly assigned in a 1:1 ratio to receive either Ladostigil (10 mg/day) or a matching placebo. Both participants and study personnel were blinded to the treatment allocation.

Outcome Measures

Table 2: Primary, Secondary, and Exploratory Outcome Measures[4]

Outcome Type	Measure	Description
Primary	Safety and Tolerability	Assessed through monitoring of adverse events and serious adverse events.
Onset of Alzheimer's Disease Dementia	Time to diagnosis of probable or possible AD.	
Secondary	Neuropsychological Test Battery (NTB) Composite Score	A battery of tests assessing various cognitive domains.
Disability Assessment in Dementia (DAD)	An assessment of activities of daily living.	
Geriatric Depression Scale (GDS)	A screening tool for depression in older adults.	
Exploratory	NTB Component Scores	Individual scores from the tests within the NTB.
Clinical Dementia Rating (CDR)	Global assessment of dementia severity.	
Mini-Mental State Examination (MMSE)	A brief screening tool for cognitive impairment.	
MRI-derived Brain Volumes	Whole-brain, hippocampus, and entorhinal cortex volumes.	

Experimental Protocols

Neuropsychological Test Battery (NTB)

The NTB is a comprehensive suite of tests designed to assess various cognitive domains, including memory and executive function.[\[7\]](#)[\[8\]](#)

Protocol:

- Administration: The NTB should be administered by a trained psychometrician in a quiet, well-lit room.
- Components: The battery includes tests such as:[7][8]
 - Wechsler Memory Scale-Revised (WMS-R) Visual-Paired Associates (Immediate and Delayed)
 - WMS-R Verbal-Paired Associates (Immediate and Delayed)
 - Rey Auditory Verbal Learning Test (Immediate and Delayed)
 - WMS-R Digit Span
 - Controlled Oral Word Association Test (COWAT)
 - Category Fluency Test
- Scoring: Raw scores from each subtest are converted to z-scores based on a standardized normative dataset. A composite NTB score is then calculated by averaging the z-scores of the individual components.
- Frequency: The NTB should be administered at baseline and at regular intervals throughout the trial (e.g., every 6 months).

Disability Assessment for Dementia (DAD)

The DAD scale is an informant-based instrument used to assess a participant's ability to perform activities of daily living (ADLs).[6][9]

Protocol:

- Administration: The DAD is administered to a reliable informant or caregiver who has frequent contact with the participant.
- Domains: The scale covers a range of ADLs, including basic self-care (e.g., hygiene, dressing) and instrumental activities (e.g., managing finances, using the telephone).[9]

- Scoring: The informant rates the participant's performance on each item. The total score reflects the degree of functional independence.
- Frequency: The DAD should be administered at baseline and at regular follow-up visits.

Geriatric Depression Scale (GDS)

The GDS is a self-report questionnaire used to screen for depression in older adults.[\[10\]](#)[\[11\]](#)

Protocol:

- Administration: The GDS can be self-administered or read to the participant by study personnel.
- Format: The short form consists of 15 yes/no questions.[\[10\]](#)
- Scoring: A score is calculated based on the number of "depressive" answers. A score above 5 suggests the presence of depression and may warrant further evaluation.[\[10\]](#)
- Frequency: The GDS should be administered at screening to exclude individuals with significant depression and can be repeated during the trial to monitor for emergent depressive symptoms.

MRI Volumetric Analysis

Structural MRI is used to assess changes in brain volume, a key biomarker in neurodegenerative diseases.

Protocol:

- Image Acquisition: High-resolution T1-weighted MRI scans of the brain should be acquired using a standardized protocol across all study sites.
- Image Processing:
 - Segmentation: Brain MRI images are segmented into gray matter, white matter, and cerebrospinal fluid using software such as SPM or FSL.

- Normalization: The segmented images are spatially normalized to a standard brain template (e.g., MNI space).
- Volumetric Measurement: Automated software is used to calculate the volumes of specific regions of interest, including the whole brain, hippocampus, and entorhinal cortex.[12][13]
- Data Analysis: Changes in brain volumes from baseline are compared between the Ladostigil and placebo groups.

Data Presentation

All quantitative data should be summarized in clearly structured tables to facilitate comparison between treatment arms.

Table 3: Example of Baseline Demographic and Clinical Characteristics

Characteristic	Ladostigil (n=103)	Placebo (n=107)
Age (years), mean (SD)	72.3 (6.8)	71.9 (7.1)
Female, n (%)	52 (50.5)	55 (51.4)
Education (years), mean (SD)	14.1 (3.2)	14.3 (3.5)
MMSE score, mean (SD)	27.5 (1.8)	27.6 (1.9)
APOE ε4 carrier, n (%)	58 (56.3)	60 (56.1)

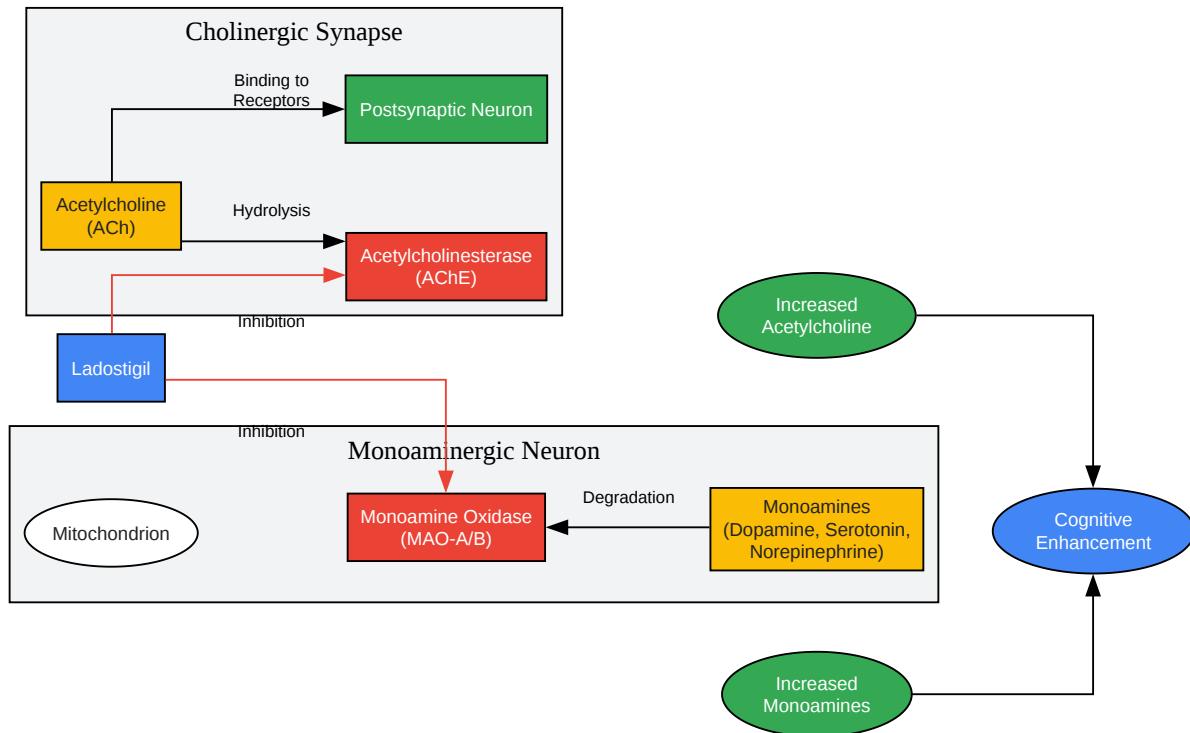
Table 4: Example of Key Efficacy Outcomes at 36 Months[4]

Outcome	Ladostigil	Placebo	p-value
Progression to AD Dementia, n (%)	14 of 99 (14.1)	21 of 103 (20.4)	0.162
Change in Whole-Brain Volume (cm ³), mean (SD)	-25.4 (18.1)	-32.6 (21.3)	0.025
Change in Hippocampal Volume (cm ³), mean (SD)	-0.28 (0.23)	-0.35 (0.26)	0.043
Change in NTB Composite Score, mean (SD)	-0.15 (0.45)	-0.21 (0.52)	NS
Change in DAD Score, mean (SD)	-8.9 (15.2)	-10.5 (16.8)	NS

NS = Not Significant

Mandatory Visualizations

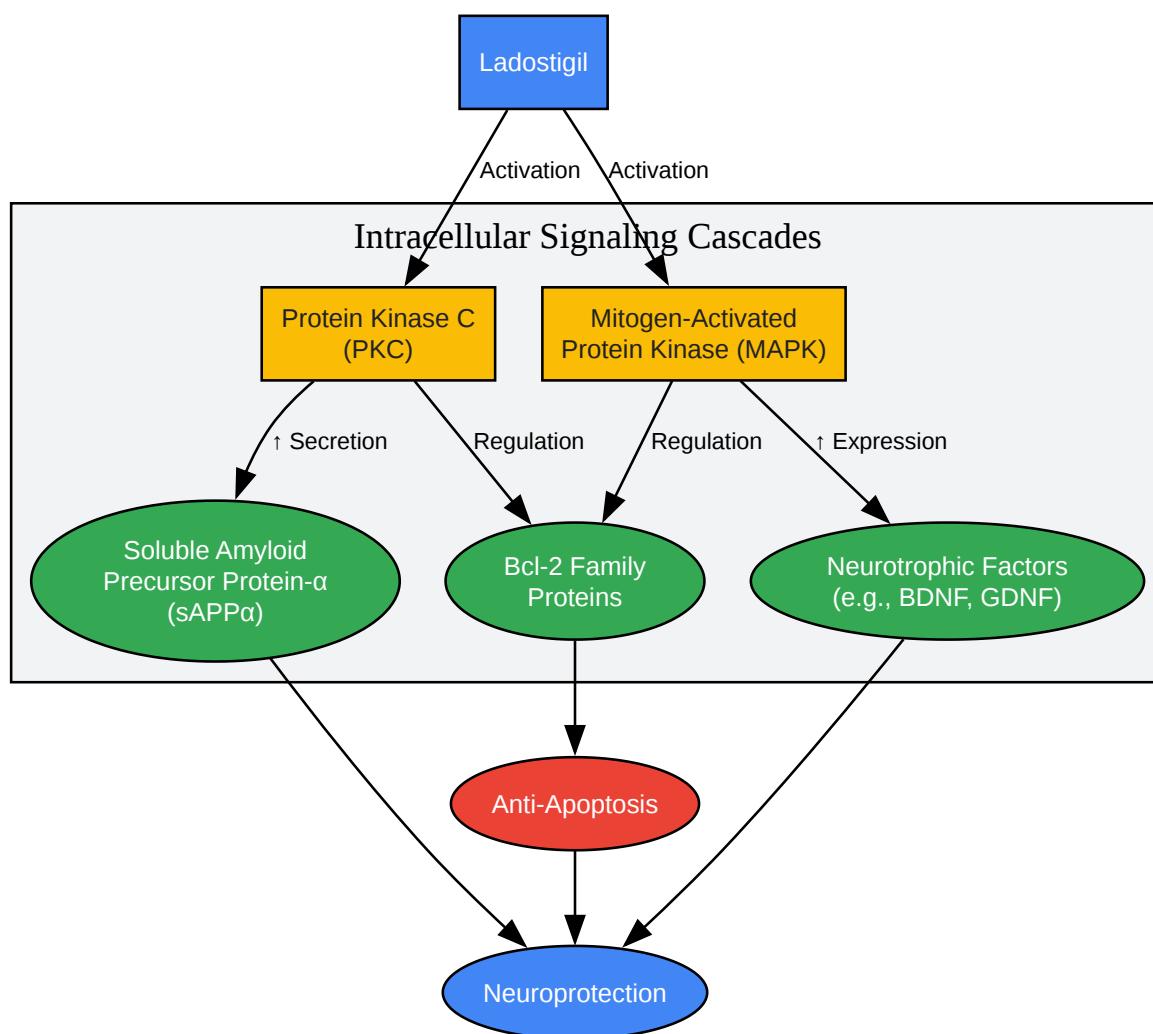
Ladostigil's Dual Mechanism of Action



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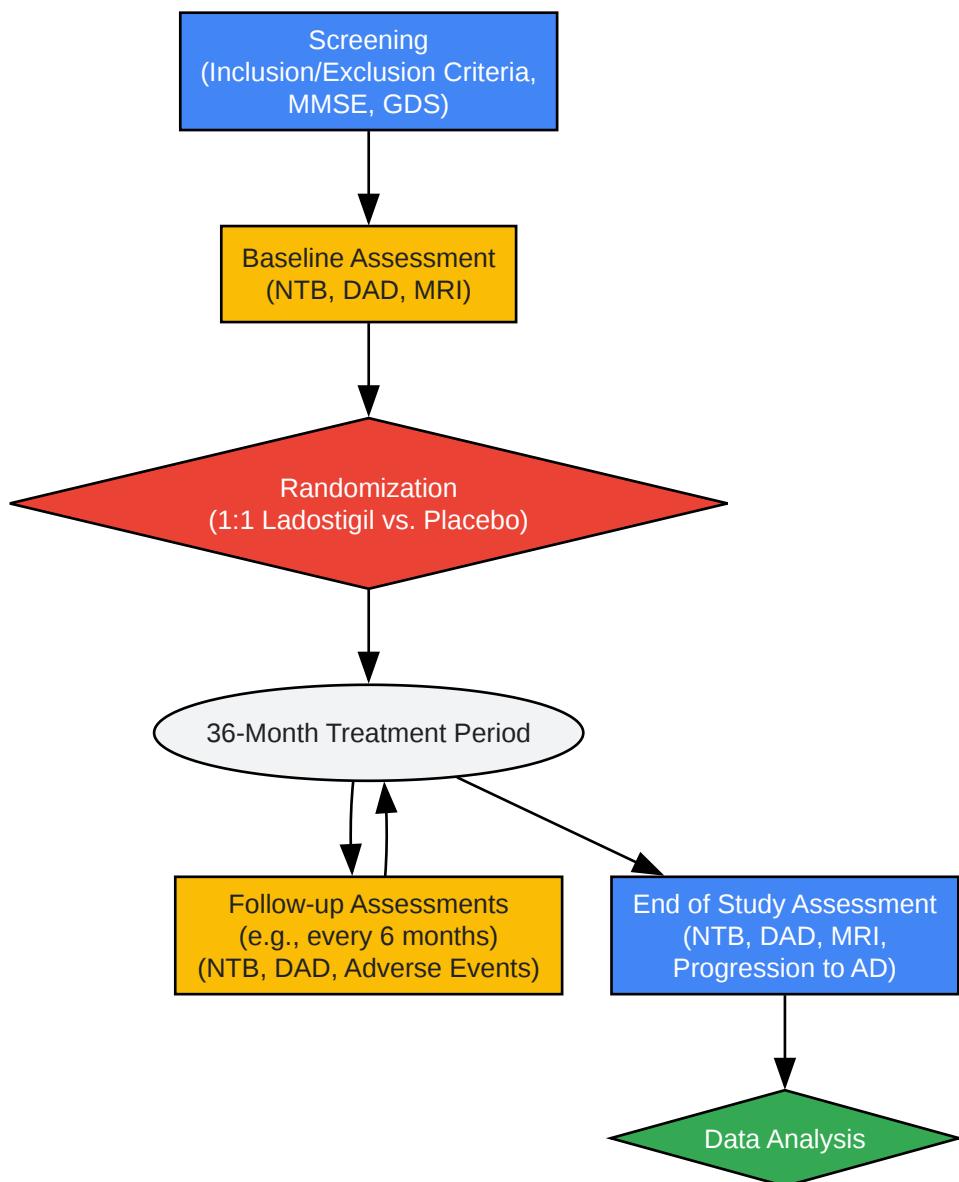
Caption: Ladostigil's dual inhibition of AChE and MAO.

Neuroprotective Signaling Pathways of Ladostigil

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Caption: Key neuroprotective signaling pathways activated by Ladostigil.

Clinical Trial Workflow



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Caption: A logical workflow for a Ladostigil clinical trial in MCI.

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